Enhanced Hydrophilicity Versus 3,3-Dimethyl-1-pentyne Drives Superior Aqueous Compatibility
The computed octanol-water partition coefficient (XLogP3) of 5-methoxy-3,3-dimethylpent-1-yne is 1.9 [1], significantly lower than the estimated LogP of approximately 3.2 for the non-methoxylated analog 3,3-dimethyl-1-pentyne (based on fragment-based calculation methods for hydrocarbons) [2]. This difference of approximately 1.3 log units translates to roughly a 20-fold higher aqueous solubility, making the target compound more suitable for aqueous-phase reactions and biological assay conditions.
| Evidence Dimension | Hydrophilicity (XLogP3 / Estimated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3,3-Dimethyl-1-pentyne: Estimated LogP ≈ 3.2 (class-level inference for C7 hydrocarbon) |
| Quantified Difference | ΔLogP ≈ -1.3 (approximately 20-fold higher predicted aqueous solubility for target) |
| Conditions | In silico prediction; PubChem XLogP3 3.0 algorithm vs. fragment-based calculation |
Why This Matters
For procurement in medicinal chemistry or bioconjugation workflows, a lower LogP directly correlates with reduced DMSO-stock crash-out risk and improved aqueous dilution linearity in assay plates.
- [1] PubChem. (2025). Compound Summary for CID 13647228: 5-Methoxy-3,3-dimethylpent-1-yne. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13647228. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Fragment-based LogP estimation for C7 alkynes). View Source
